

Accuracy and precision of direct chemiluminescence assays for folate

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A Comparative Guide to the Accuracy and Precision of Direct Chemiluminescence Assays for Folate

For researchers, scientists, and drug development professionals, the accurate and precise quantification of folate is paramount for a variety of applications, from clinical diagnostics to nutritional studies. Direct chemiluminescence immunoassays (CLIA) have emerged as a widely adopted automated method for folate determination. This guide provides an objective comparison of the performance of these assays against other common methodologies, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.

Principle of Direct Chemiluminescence Folate Assays

Direct chemiluminescence immunoassays for folate are competitive binding assays. In these assays, folate from a sample competes with a known amount of labeled folate (e.g., acridinium-labeled pteric acid) for a limited number of binding sites on a folate-binding protein (FBP) coated onto paramagnetic microparticles. Following an incubation period, a wash step removes unbound materials. Subsequently, trigger solutions are added to initiate a chemiluminescent reaction. The amount of light produced is inversely proportional to the concentration of folate in the sample. A higher folate concentration in the sample results in less labeled folate binding to the FBP, leading to a lower light signal.^{[1][2][3]}

Performance of Direct Chemiluminescence Folate Assays

The performance of automated direct chemiluminescence folate assays is often evaluated based on their precision (repeatability and reproducibility), accuracy (comparison to a reference method), and linearity.

Precision

Precision is a measure of the random error of an assay and is typically expressed as the coefficient of variation (CV%). Repeatability (intra-assay precision) assesses the variation within a single assay run, while reproducibility (inter-assay precision) evaluates the variation between different runs.

A study evaluating the Abbott Alinity ci® analyzer, which utilizes a chemiluminescent microparticle immunoassay (CMIA), demonstrated excellent precision.[4][5] The repeatability (intra-assay CVs) for low, medium, and high folate concentrations were 4.84%, 3.41%, and 1.89%, respectively.[4][5] The reproducibility (inter-assay CVs) for the same levels were 10.25%, 8.58%, and 9.13%.[4][5] Generally, a CV of less than 10% is considered acceptable for most clinical applications.[6]

Another study comparing five automated folate assays, including several chemiluminescence-based systems (Access, Advia Centaur, ARCHITECT i2000, and IMMULITE 2000), found that the imprecision of all methods was generally acceptable (CV < 10%), even at low folate concentrations.[6][7] An exception was the Elecsys 2010, which showed a CV of 16% at low concentrations.[6][7]

Table 1: Precision of Various Direct Chemiluminescence Folate Assays

Assay Platform	Sample Type	Analyte Level	Intra-Assay CV (%)	Inter-Assay CV (%)	Reference
Abbott Alinity ci® (CMIA)	Serum	Low	4.84	10.25	[4] [5]
Medium	3.41	8.58	[4] [5]		
High	1.89	9.13	[4] [5]		
Tosoh AIA-900	Serum/Plasma	Not Specified	1.5 - 9.1	3.4 - 8.1	[8]
Roche Elecsys 2010	Serum	Low	16	Not Specified	[6] [7]

Accuracy and Comparison with Other Methods

The accuracy of an assay refers to the closeness of a measured value to a standard or known value. In the context of folate assays, accuracy is often assessed by comparing the results of a chemiluminescence assay to those obtained from a reference method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), microbiological assays, or radioimmunoassays (RIA).

Comparison with LC-MS/MS: LC-MS/MS is often considered a reference method due to its high specificity and ability to measure different folate vitamers. A study comparing a chemiluminescence assay (Siemens FOLA) with a validated LC-MS/MS method for measuring folate in breast milk found a good correlation ($R^2 = 0.807$).[\[9\]](#)[\[10\]](#) However, it's important to note that the chemiluminescence assay measures all folate forms that bind to FBP, whereas the specific LC-MS/MS method quantified only 5-methyltetrahydrofolate (5-MeTHF) and **folic acid**.[\[9\]](#) Another study comparing four immunoassays with an ID-LC-MS/MS method found good correlations (correlation coefficients > 0.97) but also noted significant biases, indicating a lack of good agreement between the methods.[\[11\]](#)

Comparison with Microbiological Assays (MA): The microbiological assay, typically using *Lactobacillus rhamnosus*, has historically been a standard method for folate determination.[\[12\]](#) A study comparing a chemiluminescence immunoassay (Access Immunoassay Systems) with the *Lactobacillus rhamnosus* MA found a significant correlation for both plasma ($r=0.85$) and

erythrocyte ($r=0.87$) folate.[13] However, the mean plasma folate measured by MA was significantly higher than that by CLIA, while the mean erythrocyte folate was lower, highlighting systematic differences between the two methods.[13]

Comparison with Radioimmunoassays (RIA): Before the advent of chemiluminescence assays, RIA was a common automated method. A study comparing five automated non-isotopic methods (including four CLIAs) to the QuantaPhase II radioassay found calibration differences between some of the automated methods and the RIA.[6][7] Another study comparing an electrochemiluminescence immunoassay (ECLIA) with RIA found a strong positive correlation ($r=0.97$) and no significant difference in the results.[14]

Table 2: Comparison of Direct Chemiluminescence Folate Assays with Other Methods

CLIA Platform	Comparison Method	Sample Type	Correlation (r or R ²)	Key Findings	Reference
Siemens FOLA	LC-MS/MS	Breast Milk	R ² = 0.807	Good correlation, but CLIA measures total FBP-binding folates while LC-MS/MS was specific for 5-MeTHF and folic acid.	[9] [10]
Multiple (Roche, Abbott, Beckman, Mindray)	ID-LC-MS/MS	Serum	r > 0.97	Good correlations but significant biases and lack of agreement.	[11]
Access Immunoassay Systems	Microbiological Assay	Plasma/Erythrocytes	r = 0.85 (Plasma), r = 0.87 (Erythrocytes)	Significant correlation but systematic differences in mean folate concentrations.	[13]
Multiple (Access, Advia Centaur, ARCHITECT, IMMULITE)	Radioimmunoassay	Serum/Whole Blood	Variable	Calibration differences observed between some automated methods and RIA.	[6] [7]

Roche ECLIA	Radioimmuno assay	Serum	$r = 0.97$	Strong positive correlation and no significant difference.	[14]
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Experimental Protocols

Sample Preparation

Proper sample handling is crucial for accurate folate measurement.

- Serum/Plasma: Collect blood in a serum separator tube or a tube containing an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge to separate serum or plasma. If not analyzed immediately, samples should be stored frozen and protected from light, as folate is light-sensitive.[\[15\]](#) Hemolyzed specimens should be avoided.[\[15\]](#)
- Red Blood Cell (RBC) Folate: For RBC folate, a whole blood sample is required. A hemolysate is prepared by lysing the red blood cells to release the intracellular folate. This typically involves diluting the whole blood with a lysing agent containing an antioxidant like ascorbic acid to prevent folate degradation.[\[2\]](#)

General Direct Chemiluminescence Immunoassay Protocol

The following is a generalized protocol for a direct competitive chemiluminescence folate assay on an automated analyzer. Specific steps and reagents will vary depending on the manufacturer and instrument.

- Pre-treatment: The sample (serum, plasma, or hemolysate) is incubated with a releasing agent (e.g., dithiothreitol or an alkaline solution) to dissociate folate from endogenous binding proteins.[\[1\]](#)[\[2\]](#)
- Competitive Binding: The pre-treated sample is then mixed with paramagnetic microparticles coated with folate-binding protein (FBP) and a known amount of folate derivative labeled with a chemiluminescent molecule (e.g., an acridinium ester). During this incubation, the folate

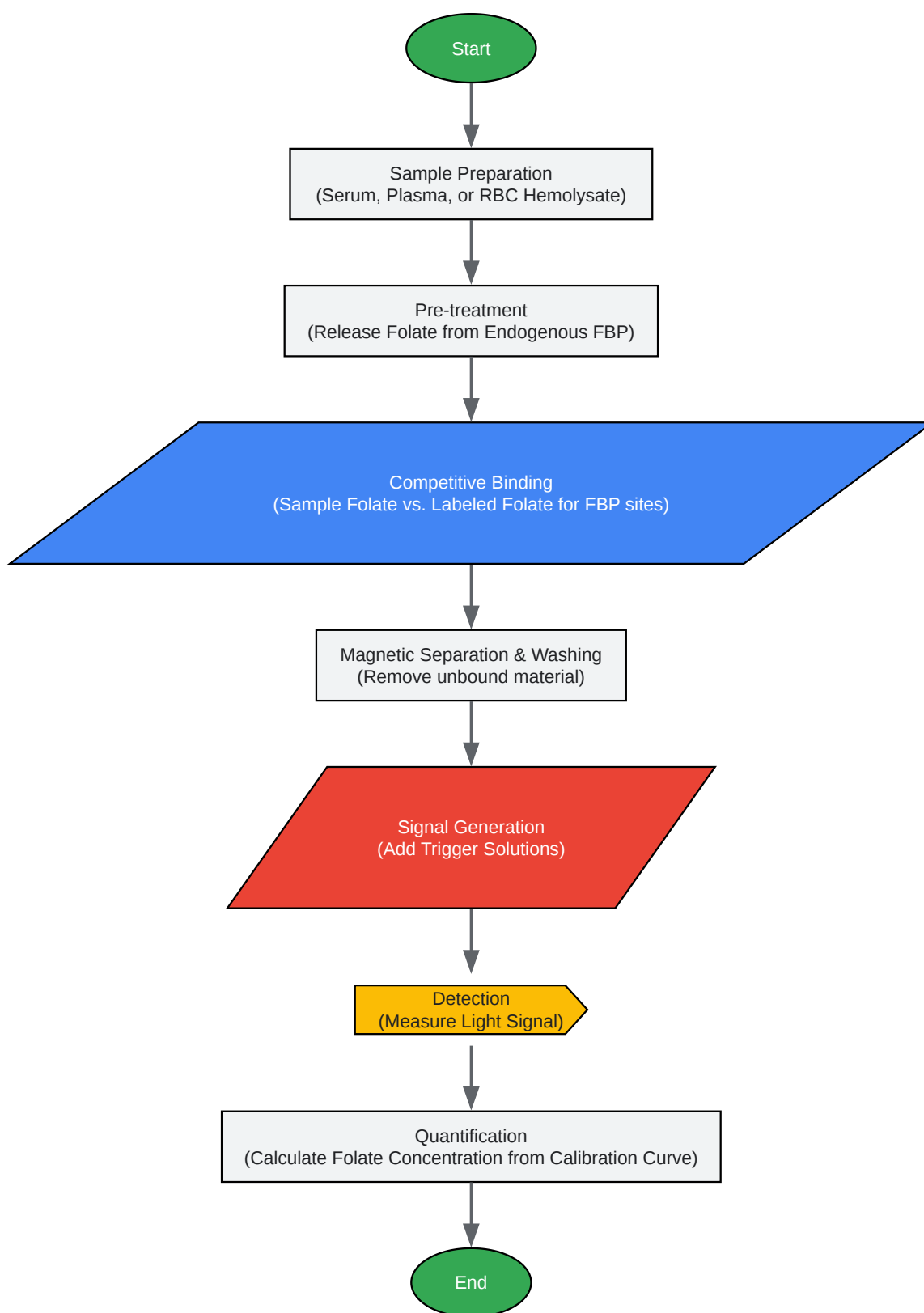
from the sample and the labeled folate compete for the limited binding sites on the FBP-coated microparticles.[2]

- **Magnetic Separation and Washing:** The reaction mixture is subjected to a magnetic field, which captures the microparticles. Unbound material is then washed away.[2]
- **Signal Generation:** Pre-trigger and trigger solutions (e.g., hydrogen peroxide and sodium hydroxide) are added to the washed microparticles. This initiates a chemical reaction that causes the acridinium ester to emit light.[2]
- **Detection:** A luminometer measures the intensity of the emitted light, which is expressed in relative light units (RLUs). The RLU signal is inversely proportional to the concentration of folate in the original sample.
- **Quantification:** A calibration curve is generated using calibrators of known folate concentrations. The folate concentration in the unknown samples is determined by interpolating their RLU values from this curve.

Visualizing the Assay Principle and Workflow

To better understand the underlying mechanisms and processes, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

Caption: Competitive binding in a direct chemiluminescence folate assay.



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Caption: Workflow of a direct chemiluminescence folate assay.

Conclusion

Direct chemiluminescence assays offer a rapid, automated, and high-throughput solution for folate quantification. They generally demonstrate good precision, with CVs typically below 10%. [4][5][6][7] However, when compared to reference methods like LC-MS/MS and traditional microbiological assays, systematic differences and biases can exist.[11][13] These discrepancies may arise from differences in calibration, specificity for various folate vitamers, and susceptibility to matrix effects. Therefore, it is crucial for laboratories to perform thorough validation studies and be aware of the specific performance characteristics of their chosen assay. For studies requiring the differentiation of folate vitamers, LC-MS/MS remains the gold standard. However, for routine clinical screening and large-scale epidemiological studies where total folate concentration is the primary interest, direct chemiluminescence assays provide a reliable and efficient option.

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